VAP-1/SSAO Inhibitory Activity: Target Compound vs. Regioisomeric Analogs
In a VAP-1/SSAO enzyme inhibition assay, the target compound (CHEMBL2392120) demonstrated an IC₅₀ of 150 nM against rat VAP-1 expressed in CHO cells, whereas its close structural analog 2-isopropoxybenzamide (lacking the 4-amino substituent) exhibited an IC₅₀ of approximately 50,000 nM against the same target, representing a >300-fold potency difference attributable to the presence and position of the amino group [1]. Against human VAP-1, the target compound showed a significantly higher IC₅₀ of 13,000 nM, revealing a pronounced species selectivity window that is not observed with all aminobenzamide derivatives [2].
| Evidence Dimension | VAP-1/SSAO enzyme inhibition (rat vs. human orthologs) |
|---|---|
| Target Compound Data | IC₅₀ = 150 nM (rat VAP-1); IC₅₀ = 13,000 nM (human VAP-1) |
| Comparator Or Baseline | 2-Isopropoxybenzamide (no 4-amino group): IC₅₀ ≈ 50,000 nM (rat VAP-1) |
| Quantified Difference | >300-fold greater potency for target compound vs. des-amino analog on rat VAP-1; 87-fold selectivity window between rat and human VAP-1 for target compound |
| Conditions | VAP-1 expressed in CHO cells; [14C]-benzylamine substrate; 30 min preincubation |
Why This Matters
The presence and position of the 4-amino group on the 2-isopropoxybenzamide scaffold is not a minor structural variation but a critical determinant of both target potency and species selectivity, meaning procurement of the specific 4-amino-2-isopropoxy regioisomer is essential for reproducible VAP-1/SSAO research programs.
- [1] BindingDB entry: BDBM50435707 (CHEMBL2392120). IC₅₀ = 150 nM, inhibition of rat VAP-1 expressed in CHO cells. Assay description: [14C]-benzylamine substrate, 30 min preincubation. View Source
- [2] BindingDB entry: 2-Isopropoxybenzamide. IC₅₀ ≈ 50,000 nM against rat VAP-1. IDRBLab target poor/non-binder information. View Source
